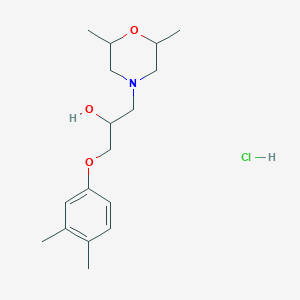
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride, also known as DMPP, is a chemical compound used in scientific research for its unique properties. DMPP is a selective β2-adrenoceptor agonist, which means it can activate specific receptors in the body and produce physiological effects.
Mecanismo De Acción
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride works by selectively activating β2-adrenoceptors in the body. These receptors are found in the smooth muscle of the lungs and blood vessels, as well as in the heart. When activated, β2-adrenoceptors cause relaxation of smooth muscle and dilation of blood vessels, which can lead to increased airflow in the lungs and improved blood flow to the heart.
Biochemical and physiological effects:
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has a number of biochemical and physiological effects in the body. It can increase the activity of adenylate cyclase, which leads to increased levels of cyclic AMP (cAMP) in cells. This can lead to the activation of protein kinase A (PKA), which can regulate a number of cellular processes. 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride can also increase the activity of potassium channels in cells, which can lead to hyperpolarization and relaxation of smooth muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has a number of advantages for use in lab experiments. It is a highly selective β2-adrenoceptor agonist, which means it can produce specific effects in cells and tissues. It is also relatively stable and easy to synthesize. However, 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has some limitations for use in lab experiments. It can be difficult to obtain pure 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride, and it can be expensive to synthesize. Additionally, 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride can have off-target effects on other receptors in the body, which can complicate experimental results.
Direcciones Futuras
There are a number of future directions for research on 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride. One area of interest is the potential use of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride in treating heart failure. Additional studies are needed to determine the optimal dosing and delivery methods for 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride in this context. Another area of interest is the use of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride in combination with other drugs for the treatment of asthma and COPD. Finally, further research is needed to better understand the biochemical and physiological effects of 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride, and to identify potential off-target effects that may limit its use in certain contexts.
Métodos De Síntesis
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride can be synthesized through a multi-step process that involves the reaction of 3,4-dimethylphenol with epichlorohydrin to form a chlorohydrin intermediate. The chlorohydrin is then reacted with morpholine to form a morpholinylchloropropanol intermediate, which is subsequently reacted with 2,6-dimethylmorpholine to form 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride.
Aplicaciones Científicas De Investigación
1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have bronchodilatory effects, which makes it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). 1-(2,6-dimethyl-4-morpholinyl)-3-(3,4-dimethylphenoxy)-2-propanol hydrochloride has also been studied for its potential use in treating heart failure, as it can increase cardiac output and improve heart function.
Propiedades
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3.ClH/c1-12-5-6-17(7-13(12)2)20-11-16(19)10-18-8-14(3)21-15(4)9-18;/h5-7,14-16,19H,8-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGWIFVMKIXORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(COC2=CC(=C(C=C2)C)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2,4-dimethylphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5200613.png)
![3-[4-(2-chlorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5200620.png)
![1-benzyl-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B5200624.png)
![1-(3-methylphenyl)-3-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B5200627.png)
![7,8-bis[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5200640.png)

![1-[(4-methylphenoxy)acetyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B5200646.png)
![N-[4-(N-{[2-(3-chlorophenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5200649.png)
![8-chloro-2-phenyl-N'-[1-(4-propoxyphenyl)pentylidene]-4-quinolinecarbohydrazide](/img/structure/B5200660.png)
![N-(3-chlorophenyl)-N'-[4-chloro-3-(trifluoromethyl)phenyl]urea](/img/structure/B5200661.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5200669.png)


![4-chloro-1-[3-(2-methoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5200697.png)